

Physicochemical properties of (+)-Igmesine hydrochloride powder

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Compound of Interest

Compound Name: (+)-Igmesine hydrochloride

Cat. No.: B157386

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An In-depth Technical Guide to the Physicochemical Properties of (+)-Igmesine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **(+)-Igmesine hydrochloride** powder, a selective sigma-1 (σ_1) receptor agonist. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses.

Chemical and Physical Properties

(+)-Igmesine hydrochloride is a white to off-white crystalline powder. A summary of its fundamental chemical and physical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of **(+)-Igmesine Hydrochloride**

Property	Value	Source
Chemical Name	N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-((1R)-1-phenylethyl)but-3-en-1-amine hydrochloride	N/A
Molecular Formula	C ₂₃ H ₂₉ N·HCl	
Molecular Weight	355.94 g/mol	
CAS Number	130152-35-1	
Appearance	White to off-white crystalline powder	General Observation
Melting Point	Data not publicly available. See Section 3.1 for an experimental protocol.	N/A
pKa	Data not publicly available.	N/A

Solubility Profile

The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development.

Table 2: Solubility Data for **(+)-Igmesine Hydrochloride**

Solvent	Solubility	Temperature	Source
Dimethyl Sulfoxide (DMSO)	≥ 17.8 mg/mL (≥ 50 mM)	Not Specified	
Aqueous Buffers	pH-dependent. Data not publicly available. See Section 3.2 for an experimental protocol.	N/A	N/A

The hydrochloride salt form of Igmesine suggests that its aqueous solubility is likely to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of **(+)-Igmesine hydrochloride** powder using the capillary melting point method.

Methodology:

- **Sample Preparation:** A small amount of the dry **(+)-Igmesine hydrochloride** powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:** a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The temperature is raised at a rapid rate until it is approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of **(+)-Igmesine hydrochloride** in aqueous solutions across a physiologically relevant pH range.^[1]

Methodology:

- **Materials:** **(+)-Igmesine hydrochloride** powder, a series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10, a constant temperature shaker bath, a calibrated pH meter, and an analytical method for quantification (e.g., HPLC-UV).
- **Procedure:** a. An excess amount of **(+)-Igmesine hydrochloride** powder is added to separate vials containing each buffer solution. b. The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). c. The samples are agitated

until equilibrium is reached (typically 24-48 hours). d. After equilibration, the suspensions are filtered through a 0.22 μm filter to remove undissolved solids. e. The concentration of dissolved **(+)-Igmesine hydrochloride** in the filtrate is determined using a validated analytical method, such as HPLC-UV. f. The final pH of each saturated solution is measured. g. The solubility is plotted against the final pH to generate a pH-solubility profile.

Stability Profile

The chemical stability of an active pharmaceutical ingredient is crucial for ensuring its safety and efficacy throughout its shelf life. While specific stability data for **(+)-Igmesine hydrochloride** is not publicly available, a general protocol for assessing its stability is provided below.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways of **(+)-Igmesine hydrochloride** under various stress conditions.^{[2][3]}

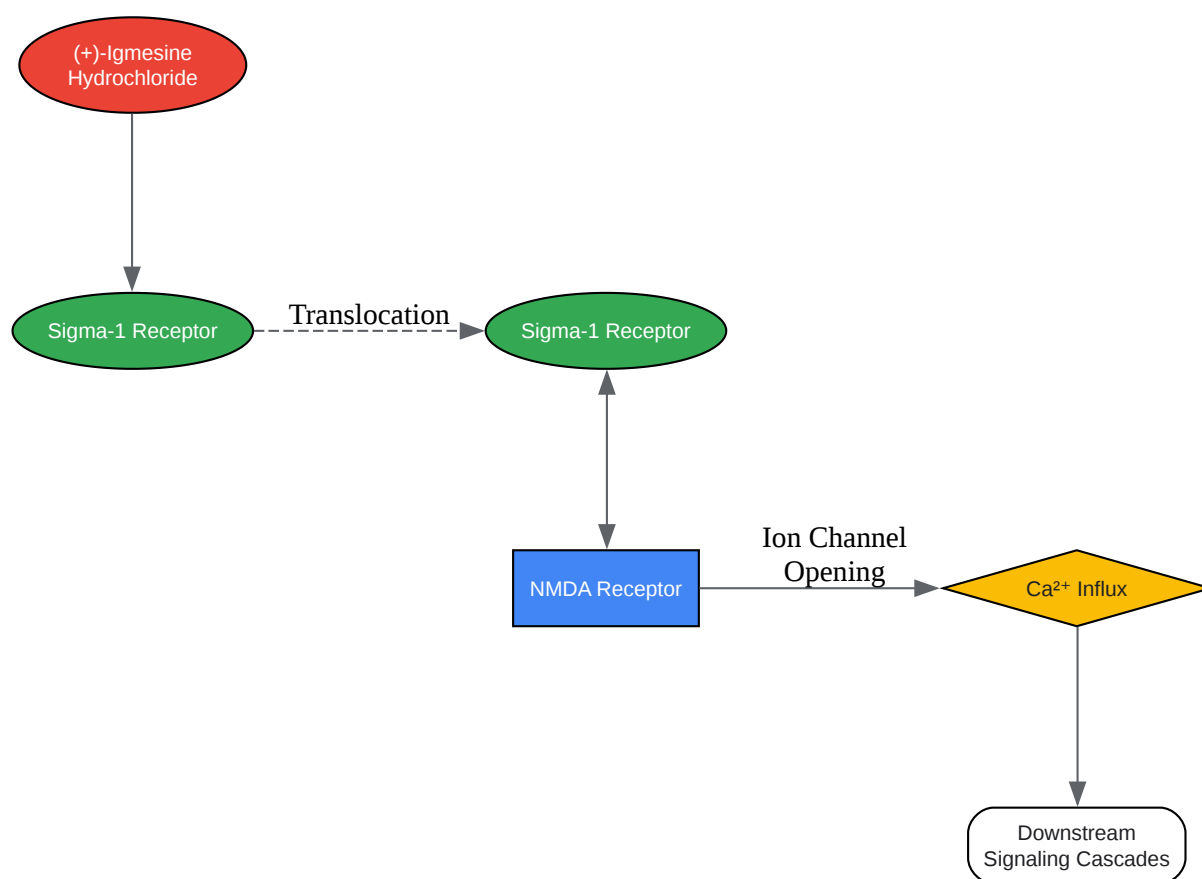
Methodology:

- Stress Conditions:
 - Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.
 - Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated (e.g., at 60°C) for a defined period.
 - Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
 - Thermal Degradation: The solid powder is heated in an oven (e.g., at 105°C) for a defined period.
 - Photostability: The solid powder and a solution of the compound are exposed to light according to ICH Q1B guidelines.

- Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage degradation is calculated.

Signaling Pathway

(+)-Igmesine is a selective agonist for the sigma-1 (σ 1) receptor, which is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor.[4] The interaction between the σ 1 receptor and the NMDA receptor is a key aspect of its mechanism of action.

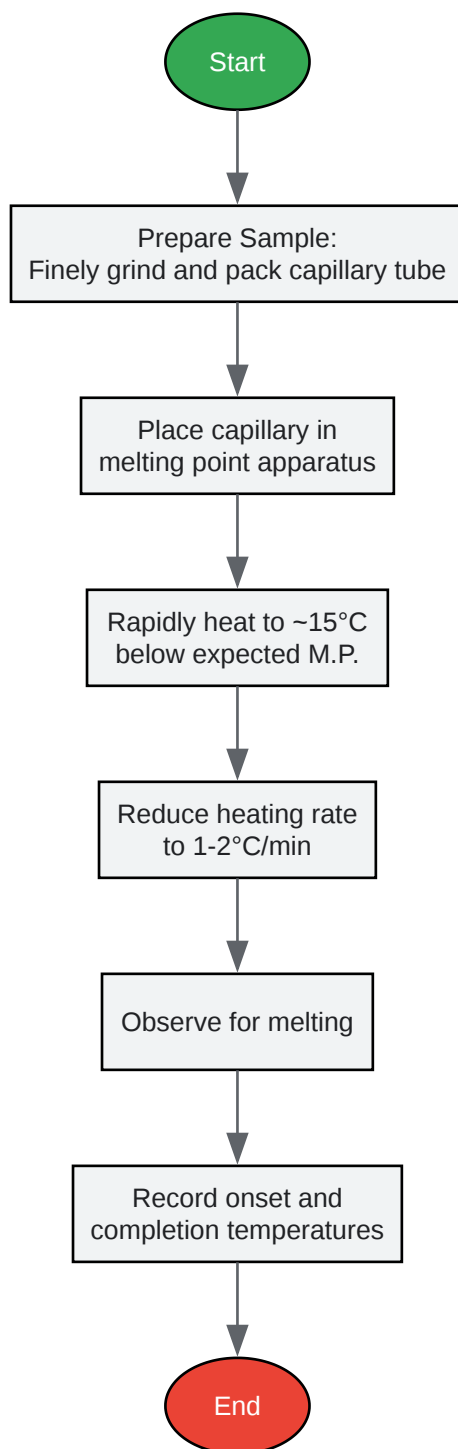


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Caption: Proposed signaling pathway of **(+)-Igmesine hydrochloride**.

Experimental Workflow Diagrams

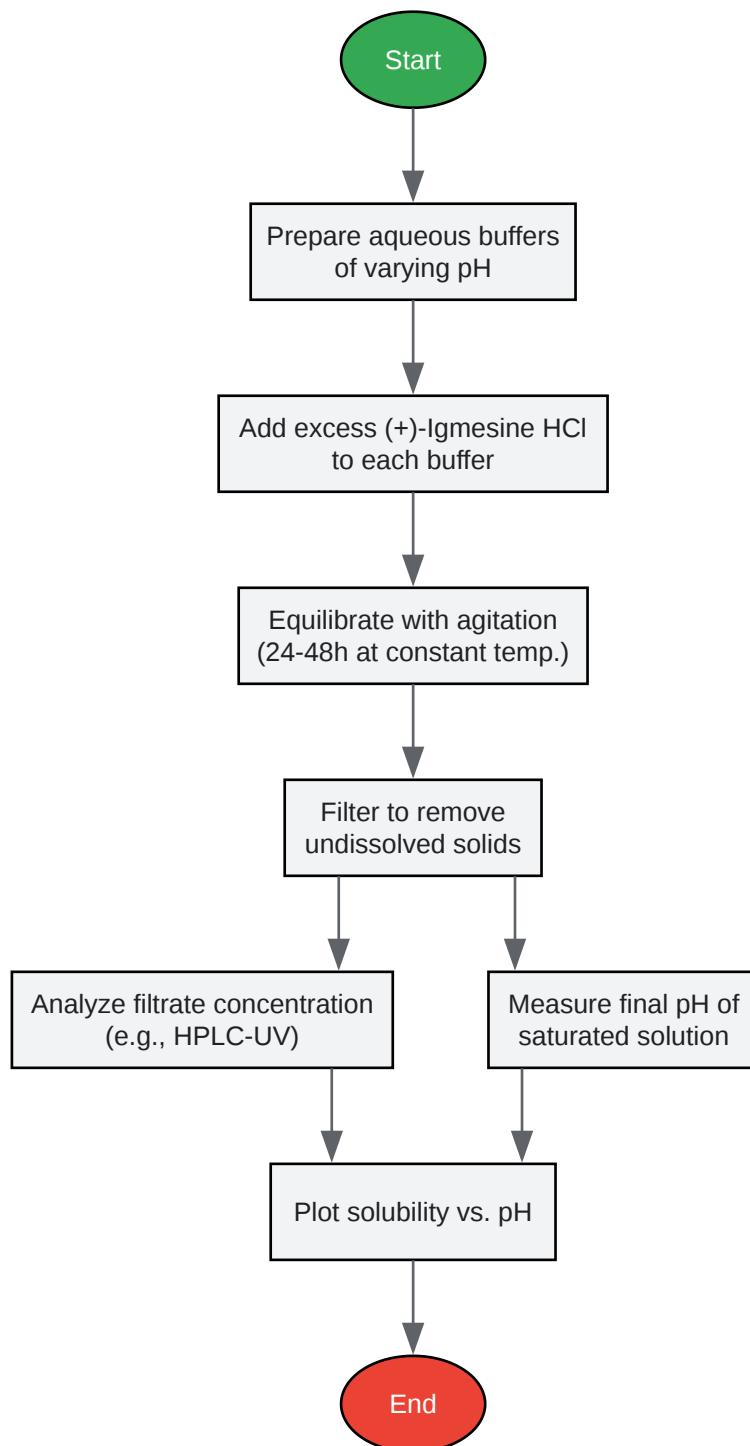
Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point.

Workflow for pH-Dependent Solubility Determination



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Caption: Workflow for pH-dependent solubility profiling.

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